7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-methylpiperazine.
Coupling Reaction: The resulting intermediate is then coupled with 4-methylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of melanin production.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3,4,8-trimethylcoumarin: Shares the core coumarin structure but lacks the piperazine moiety.
7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperazinyl)methyl]-1-benzopyran-4-one: Similar structure with a methoxyphenyl group instead of trimethyl groups.
Uniqueness
The presence of the 4-methylpiperazine moiety in 7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one imparts unique biological activities and potential therapeutic applications that distinguish it from other coumarin derivatives .
Properties
IUPAC Name |
7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-11-12(2)18(22)23-17-13(3)16(21)14(9-15(11)17)10-20-7-5-19(4)6-8-20/h9,21H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWODARNIAWIHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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